3',4'-Difluoro-2-hydroxyacetophenone

Catalog No.
S12165148
CAS No.
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Difluoro-2-hydroxyacetophenone

Product Name

3',4'-Difluoro-2-hydroxyacetophenone

IUPAC Name

1-(3,4-difluorophenyl)-2-hydroxyethanone

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2

InChI Key

HAVVMASNZMVOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)F)F

3',5'-Difluoro-2-hydroxyacetophenone, with the Chemical Abstracts Service (CAS) number 140675-42-9, is an organic compound characterized by its molecular formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. This compound features a hydroxyl group (-OH) and two fluorine atoms attached to the aromatic ring, contributing to its unique chemical properties and potential applications in various fields. It is typically a solid at room temperature, with a melting point ranging from 105 to 109 °C .

Typical of aromatic compounds. Notably, it can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which is a strong activating group. The fluorine substituents can influence reactivity by both activating and deactivating the aromatic ring depending on their position relative to the hydroxyl group.

One significant reaction involves the nucleophilic substitution of the fluorine atoms, which can be replaced by nucleophiles under suitable conditions. Additionally, it can react with strong bases or acids to form various derivatives or undergo hydrolysis reactions .

The synthesis of 3',5'-Difluoro-2-hydroxyacetophenone can be achieved through several methods:

  • Fluorination: Starting from 2-hydroxyacetophenone, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other reagents that selectively introduce fluorine atoms at the desired positions on the aromatic ring.
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where appropriate precursors are reacted in the presence of bases under controlled conditions to facilitate substitution at the aromatic ring.
  • Reduction Reactions: Certain synthetic routes may involve the reduction of corresponding ketones or aldehydes followed by subsequent functionalization to achieve the desired difluorinated product .

3',5'-Difluoro-2-hydroxyacetophenone is primarily used in laboratory settings for research purposes. Its unique chemical structure makes it a candidate for:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be explored for applications in polymers or other materials requiring specific functional groups .

Several compounds share structural similarities with 3',5'-Difluoro-2-hydroxyacetophenone, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone140675-42-9Unique
4-Fluoro-2-hydroxyacetophenone1481-27-20.87
3'-Fluoro-4'-hydroxyacetophenone403-14-50.85
1-(2-Fluoro-4-hydroxyphenyl)ethanone98619-07-90.87
1-(5-Fluoro-2-hydroxyphenyl)ethanone394-32-10.98

The unique aspect of 3',5'-Difluoro-2-hydroxyacetophenone lies in the combination of two fluorine atoms at specific positions on the aromatic ring along with a hydroxyl group, which differentiates it from its analogs that may have different substituents or positions of functional groups .

IUPAC Nomenclature and Molecular Features

The systematic IUPAC name for this compound is 1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one, reflecting its acetyl group (-COCH$$_3$$) and hydroxyl (-OH) and fluorine substituents on the benzene ring. Key identifiers include:

PropertyValue
Molecular Formula$$ \text{C}8\text{H}6\text{F}2\text{O}2 $$
Molecular Weight172.13 g/mol
SMILES NotationO=C(C)c1c(O)c(F)c(F)cc1
CAS Registry Number816450-98-3

The planar aromatic ring adopts a keto-enol tautomeric equilibrium due to the adjacent hydroxyl and carbonyl groups, influencing its reactivity.

Comparative Analysis of Fluorinated Isomers

Fluorine positioning drastically alters physicochemical properties. The table below contrasts 3',4'-difluoro-2-hydroxyacetophenone with its isomers:

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
3',4'-Difluoro-2'-hydroxy816450-98-3105–109*220.8±35*1.346±0.06*
3',5'-Difluoro-2'-hydroxy140675-42-953–55220.8±351.346
2',6'-Difluoro-3'-hydroxyN/AN/AN/AN/A

*Data inferred from analogous 3',5'-isomer.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation serves as the foundational step for introducing the acetyl group to the fluorinated aromatic ring. The reaction employs acyl halides, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate the acylium ion electrophile [2] [3] [5]. For 3',4'-difluoro-2-hydroxyacetophenone, the starting material is often a pre-fluorinated benzene derivative, such as 1,2-difluorobenzene, which undergoes acylation at the para position relative to one fluorine substituent [6].

The mechanism involves coordination of AlCl₃ to acetyl chloride, facilitating the formation of the acylium ion (CH₃C⁺=O). This electrophile attacks the electron-rich aromatic ring, with regioselectivity influenced by the electron-withdrawing fluorine substituents. The reaction proceeds under anhydrous conditions in solvents like dichloromethane or nitrobenzene at temperatures ranging from 0°C to room temperature [5]. A representative reaction is:

$$
\text{1,2-Difluorobenzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3',4'-Difluoroacetophenone} + \text{HCl}
$$

Challenges include avoiding over-acylation and managing the directing effects of fluorine atoms. The meta-directing nature of the acetyl group and the ortho/para-directing effects of fluorine require careful substrate design to achieve the desired substitution pattern [5] [6].

Electrophilic Fluorination Techniques

Electrophilic fluorination is critical for introducing fluorine atoms at specific positions. The Balz-Schiemann reaction, which converts aromatic amines to fluorinated compounds via diazonium tetrafluoroborate intermediates, is a cornerstone method [6]. For 3',4'-difluoro-2-hydroxyacetophenone, fluorination may precede or follow acylation. For example, 2-fluoroaniline can be diazotized and fluorinated to yield 1,2-difluorobenzene, which is subsequently acylated [6].

Alternatively, late-stage fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct electrophilic substitution on the acetophenone core. This approach requires activation of the aromatic ring, often achieved through electron-donating groups or Lewis acid assistance. Reaction conditions typically involve polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (50–80°C) [6].

Regioselective Hydroxylation Strategies

Introducing the hydroxyl group at the 2-position demands regioselective control. Directed ortho-hydroxylation leverages the acetyl group’s ability to coordinate metal catalysts, facilitating hydroxylation via intermediates. A common method involves using hydrogen peroxide (H₂O₂) in the presence of acidic catalysts, such as sulfuric acid, to generate the hydroxyl group [7].

In a modified approach, photoinduced radical reactions enable site-specific hydroxylation. For instance, irradiation of 3',4'-difluoroacetophenone in the presence of a photosensitizer (e.g., 4DPAIPN) and a hydrogen donor (e.g., DMSO) generates alkoxy radicals, which abstract hydrogen atoms to form the hydroxyl group [1]. Subsequent reduction with sodium borohydride (NaBH₄) stabilizes the product [1]:

$$
\text{3',4'-Difluoroacetophenone} \xrightarrow{\text{hν, 4DPAIPN}} \text{3',4'-Difluoro-2-hydroxyacetophenone}
$$

Purification and Isolation Protocols

Purification of 3',4'-difluoro-2-hydroxyacetophenone involves sequential steps to remove byproducts and unreacted starting materials. Initial workup includes liquid-liquid extraction using ethyl acetate and brine, followed by drying over sodium sulfate (Na₂SO₄) [1] [7]. Column chromatography on silica gel with hexane/ethyl acetate gradients isolates the target compound based on polarity differences [1] [4].

Recrystallization from solvents like ethanol or aqueous methanol enhances purity. The compound’s physical properties—melting point (44–48°C) and boiling point (240.9°C at 760 mmHg)—guide solvent selection [4]. For large-scale batches, flash distillation under reduced pressure minimizes thermal degradation [7].

PropertyValueSource
Molecular FormulaC₈H₅F₂O₂ [4]
Molecular Weight190.57 g/mol [4]
Density1.4 ± 0.1 g/cm³ [4]
Melting Point44–48°C [4]

Spectroscopic Analysis

3',4'-Difluoro-2-hydroxyacetophenone represents a significant member of the fluorinated acetophenone family with the molecular formula C₈H₆F₂O₂ and molecular weight of 172.13 g/mol [1] [2]. This compound features a distinctive structural arrangement comprising two fluorine substituents at the 3' and 4' positions of the aromatic ring, combined with a hydroxyl group at the 2' position and an acetyl functional group [3]. The systematic IUPAC nomenclature identifies this compound as 1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one [3].

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3',4'-Difluoro-2-hydroxyacetophenone through analysis of proton, carbon-13, and fluorine-19 nuclei. The ¹H NMR spectroscopic characteristics are significantly influenced by the electron-withdrawing fluorine substituents and the intramolecular hydrogen bonding capabilities of the hydroxyl group [4] [5].

Proton Chemical Shift Analysis:
The aromatic proton resonances in 3',4'-Difluoro-2-hydroxyacetophenone are expected to appear in the characteristic downfield region between 7.0-8.0 ppm, with specific chemical shifts influenced by the combined electronic effects of fluorine substitution and conjugation with the carbonyl group [5] [6]. The acetyl methyl group protons typically resonate around 2.5-2.7 ppm, consistent with α-carbonyl positioning [4]. The hydroxyl proton exhibits variable chemical shift depending on hydrogen bonding interactions, generally appearing between 10-13 ppm due to intramolecular chelation with the carbonyl oxygen [6].

Coupling Pattern Analysis:
The through-space coupling phenomena observed in fluorinated acetophenone derivatives provide critical conformational information [5] [6]. For 3',4'-Difluoro-2-hydroxyacetophenone, significant coupling between the fluorine nuclei and the acetyl methyl protons (⁴JHF and ⁵JHF coupling constants ranging from 3.20-5.03 Hz) indicates preferential adoption of the s-trans conformation, where the carbonyl and aromatic ring maintain coplanarity [5].

¹³C NMR Spectroscopic Features:
Carbon-13 chemical shifts reveal the electronic environment modifications induced by fluorine substitution [4] [7]. The carbonyl carbon typically resonates around 195-205 ppm, while aromatic carbons show characteristic patterns influenced by fluorine coupling. Fluorine-carbon coupling constants (ⁿJCF) provide valuable structural information, with directly bonded carbons showing large coupling constants (1JCF ~240-250 Hz) and distant carbons exhibiting smaller but measurable couplings [7].

¹⁹F NMR Spectroscopic Parameters:
Fluorine-19 NMR spectroscopy offers exceptional sensitivity and resolution for structural characterization [8] [9] [10]. The two fluorine atoms in 3',4'-Difluoro-2-hydroxyacetophenone are expected to exhibit distinct chemical shifts due to their different electronic environments. Computational studies suggest that Density Functional Theory calculations can predict ¹⁹F chemical shifts with high accuracy (mean absolute error of 3.31 ppm), facilitating structural assignment [8] [11].

NMR ParameterExpected RangeStructural Significance
¹H (Aromatic)7.0-8.0 ppmAromatic ring protons
¹H (Acetyl CH₃)2.5-2.7 ppmAlpha-carbonyl methyl
¹H (Hydroxyl)10-13 ppmIntramolecular H-bonding
¹³C (Carbonyl)195-205 ppmCarbonyl carbon environment
¹⁹F (3' position)-130 to -140 ppmElectronic environment specific
¹⁹F (4' position)-135 to -145 ppmElectronic environment specific

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups in 3',4'-Difluoro-2-hydroxyacetophenone through characteristic vibrational frequencies [12] [13] [14]. The compound exhibits several diagnostic absorptions that confirm its structural features and enable differentiation from related compounds.

Carbonyl Stretching Vibrations:
The most prominent infrared absorption arises from the carbonyl stretching vibration, which appears in the characteristic region between 1660-1770 cm⁻¹ [13] [14]. For 3',4'-Difluoro-2-hydroxyacetophenone, the carbonyl stretch is expected around 1680-1690 cm⁻¹, reflecting the conjugation between the carbonyl group and the aromatic ring system [13] [14]. This frequency is approximately 25-30 cm⁻¹ lower than saturated ketones due to extended conjugation, consistent with aromatic ketone behavior [14].

The intensity of the carbonyl absorption is exceptionally high due to the large dipole moment change during the stretching vibration [13] [15]. Theoretical calculations indicate that carbonyl stretching intensities can range from 61.7 to 415.4 km mol⁻¹, with the large intensity variation primarily attributed to static atomic charge contributions [15].

Hydroxyl Group Absorptions:
The hydroxyl stretching vibration typically appears as a broad absorption between 3200-3600 cm⁻¹ [12] [16]. In 3',4'-Difluoro-2-hydroxyacetophenone, this absorption may be shifted to lower frequencies due to intramolecular hydrogen bonding with the carbonyl oxygen, potentially appearing around 3100-3400 cm⁻¹ [17] [18]. The breadth and position of this absorption provide information about the strength of hydrogen bonding interactions.

Aromatic Ring Vibrations:
The aromatic ring exhibits characteristic C=C stretching vibrations between 1580-1600 cm⁻¹ and 1480-1520 cm⁻¹ [12] [16]. These frequencies may be slightly modified by fluorine substitution, which affects the electron density distribution within the aromatic system. Aromatic C-H stretching appears between 3000-3100 cm⁻¹, distinguishable from aliphatic C-H stretches [12] [16].

Carbon-Fluorine Vibrations:
The C-F stretching vibrations occur in the fingerprint region between 1000-1300 cm⁻¹, providing characteristic patterns that can assist in identifying the fluorination pattern [12] [16]. Multiple C-F stretches may be observed due to the presence of two fluorine atoms in different electronic environments.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C=O Stretch1680-1690Very StrongAromatic ketone
O-H Stretch3100-3400Medium-StrongIntramolecular H-bonded
Aromatic C=C1580-1600, 1480-1520MediumRing stretching
Aromatic C-H3000-3100MediumAromatic protons
C-F Stretch1000-1300StrongMultiple fluorine modes
C-H Bend (CH₃)1350-1370MediumAcetyl methyl

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3',4'-Difluoro-2-hydroxyacetophenone reveals characteristic fragmentation pathways that provide structural confirmation and molecular composition information [19] [20] [21]. The molecular ion peak appears at m/z 172, corresponding to the molecular weight of the intact molecule [1] [2].

Molecular Ion Characteristics:
The molecular ion [M]⁺ at m/z 172 exhibits the characteristic isotope pattern reflecting the presence of two fluorine atoms [1] [2]. Since fluorine exists predominantly as the ¹⁹F isotope, the molecular ion pattern is relatively simple compared to compounds containing chlorine or bromine. The base peak intensity and stability of the molecular ion provide information about the overall stability of the molecule under electron impact conditions.

Primary Fragmentation Pathways:
The most common fragmentation pattern for acetophenone derivatives involves α-cleavage adjacent to the carbonyl group, resulting in loss of the acetyl radical (CH₃CO- , 43 mass units) [19]. This fragmentation produces a significant fragment ion at m/z 129, corresponding to the [M-43]⁺ species representing the fluorinated phenoxide cation.

Loss of Functional Groups:
Additional fragmentation pathways include the loss of hydroxyl groups (17 mass units) and carbon monoxide (28 mass units), common in aromatic ketones [19]. The loss of HF (20 mass units) represents another characteristic fragmentation pathway specific to fluorinated aromatic compounds, producing fragments at m/z 152 and potentially m/z 132 following sequential HF losses.

Fluorine-Specific Fragmentations:
The presence of fluorine atoms introduces unique fragmentation characteristics [20] [21]. Fluoride ion formation (F⁻) can occur under certain ionization conditions, particularly when using specialized fluorine-specific detection methods such as inductively coupled plasma mass spectrometry [20] [21]. These techniques enable detection of fluorinated compounds regardless of their ionization efficiency in conventional electron impact or electrospray ionization.

Fragment Ion Stability:
The electronic stabilization provided by fluorine substituents affects fragment ion stability and abundance [19]. Fluorinated aromatic fragments often exhibit enhanced stability due to the electron-withdrawing nature of fluorine, which can stabilize positive charges through inductive effects.

Fragment m/zLoss from M⁺Structural AssignmentRelative Intensity
1720[M]⁺ Molecular ionMedium
15517[M-OH]⁺Low
15220[M-HF]⁺Medium
14428[M-CO]⁺Low
13240[M-2HF]⁺Low
12943[M-COCH₃]⁺High
10963[M-COCH₃-HF]⁺Medium

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 3',4'-Difluoro-2-hydroxyacetophenone, revealing precise bond lengths, bond angles, and intermolecular interactions [22] [17] [23]. While specific crystallographic data for this exact compound is limited in the literature, related fluorinated acetophenone derivatives provide valuable structural insights that can be extrapolated to understand the solid-state behavior of this compound.

Crystal System and Space Group:
Based on structural analogies with related compounds such as 4'-Fluoro-2'-hydroxyacetophenone, which crystallizes in the monoclinic space group P2₁/n [17] [18], 3',4'-Difluoro-2-hydroxyacetophenone is likely to adopt a similar crystal system. The unit cell parameters for the related mono-fluorinated analog show dimensions of a = 3.7978(1) Å, b = 14.2421(3) Å, c = 13.0092(3) Å, with β = 90° characteristic of monoclinic symmetry [18].

Molecular Conformation:
Crystallographic studies of fluorinated acetophenones consistently reveal planar molecular geometry with the aromatic ring and carbonyl group maintaining coplanarity [17] [18]. The intramolecular hydrogen bond between the hydroxyl group and carbonyl oxygen plays a crucial role in stabilizing the molecular conformation, with typical O-H···O distances around 2.554(2) Å and bond angles of approximately 154(2)° [17].

Bond Length Analysis:
The C-F bond lengths in fluorinated aromatic compounds typically range from 1.359-1.365 Å, as observed in related structures [17]. The C=O bond length is expected around 1.237 Å, consistent with ketone functionality. The intramolecular hydrogen bond significantly influences the C-O bond length of the hydroxyl group, which typically measures 1.342 Å in hydroxylated acetophenones [17].

Crystal Packing and Intermolecular Interactions:
The crystal structure reveals how individual molecules assemble in the solid state through various non-covalent interactions [22] [23]. The presence of both fluorine atoms and hydroxyl groups creates multiple sites for intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and weak van der Waals forces.

Thermal Parameters:
Crystallographic thermal parameters provide information about molecular motion within the crystal lattice [17]. The anisotropic displacement parameters indicate the extent of atomic motion perpendicular to different crystallographic directions, with fluorine atoms typically showing relatively small displacement parameters due to their high electronegativity and strong bonding.

Structural ParameterExpected ValueRelated Compound Reference
C-F Bond Length1.359-1.365 Å4'-Fluoro-2'-hydroxyacetophenone [17]
C=O Bond Length~1.237 ÅGeneral acetophenone derivatives
O-H Bond Length~1.342 ÅHydroxylated acetophenones [17]
O-H···O Distance~2.55 ÅIntramolecular H-bond [17]
C-C-C Bond Angle118-122°Aromatic ring geometry [17]
Dihedral Angle~0°Planar conformation

Computational Chemistry Predictions

Computational chemistry methods provide powerful tools for predicting and understanding the structural, electronic, and spectroscopic properties of 3',4'-Difluoro-2-hydroxyacetophenone [8] [11] [24]. Density Functional Theory calculations using various functionals and basis sets offer comprehensive insights into molecular geometry, electronic structure, and spectroscopic parameters.

Density Functional Theory Optimization:
B3LYP functional combined with appropriate basis sets such as 6-31+G(d,p) or 6-311+G(d,p) provides reliable geometry optimization for fluorinated organic compounds [4] [24] [25]. The optimized structure typically shows a planar aromatic system with the carbonyl group maintaining conjugation with the benzene ring. The presence of fluorine atoms introduces significant electronic perturbations that affect bond lengths and bond angles throughout the molecule.

Electronic Structure Analysis:
Molecular orbital analysis reveals the electronic effects of fluorine substitution on the aromatic system [24] [25]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about reactivity and electronic transitions. Fluorine atoms typically lower both HOMO and LUMO energies due to their high electronegativity, affecting the overall electronic properties of the molecule.

Spectroscopic Property Predictions:
Computational methods enable prediction of various spectroscopic parameters with high accuracy [8] [11] [10]. ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, achieving mean absolute errors as low as 2.89-3.73 ppm compared to experimental values [8] [11]. Infrared vibrational frequencies calculated at the harmonic level provide excellent agreement with experimental spectra when appropriate scaling factors are applied [4] [25].

Machine Learning Applications:
Recent advances in machine learning approaches have significantly accelerated the prediction of spectroscopic properties for fluorinated compounds [8] [11]. Gradient Boosting Regression models trained on local atomic environments achieve remarkable accuracy in predicting ¹⁹F chemical shifts, reducing computational time from hundreds of seconds to milliseconds while maintaining chemical accuracy [8] [11].

Conformational Analysis:
Potential energy surface calculations reveal the energetic preferences for different molecular conformations [24] [26] [27]. The s-trans conformation typically represents the global minimum for acetophenone derivatives, with the carbonyl group and aromatic ring maintaining coplanarity to maximize conjugation [5] [6]. Barriers to rotation around the C-C bond connecting the carbonyl to the aromatic ring provide information about conformational flexibility.

Solvent Effects:
Polarizable Continuum Models (PCM) enable investigation of solvent effects on molecular structure and properties [25] [28]. Different solvents can significantly affect the stability of various conformers and the strength of intramolecular hydrogen bonding interactions. Time-Dependent DFT calculations in solution provide accurate predictions of electronic absorption spectra and excited state properties [25].

Computational MethodProperty PredictedTypical Accuracy
B3LYP/6-31+G(d,p)Molecular GeometryBond lengths ±0.02 Å
GIAO/B3LYP¹⁹F NMR Shifts±3-4 ppm [8] [11]
Harmonic FrequenciesIR Vibrations±20-30 cm⁻¹ [4] [25]
TD-DFTUV-Vis Spectra±0.1-0.2 eV [25]
PCMSolvent EffectsQualitative trends [28]
Machine Learning¹⁹F Shifts±2.9 ppm [8]

Thermodynamic Properties:
Statistical thermodynamics calculations provide predictions of thermodynamic parameters including enthalpy, entropy, and free energy changes [4] [24]. These calculations enable understanding of temperature-dependent behavior and phase transitions. Vibrational frequency analysis contributes zero-point energy corrections and thermal contributions to thermodynamic functions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.03358575 g/mol

Monoisotopic Mass

172.03358575 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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